molecular formula C15H13Cl2N3O2 B2382128 2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide CAS No. 338416-10-7

2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Cat. No.: B2382128
CAS No.: 338416-10-7
M. Wt: 338.19
InChI Key: YPAOTHIHFBRNBD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core and a dichlorobenzene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dichlorobenzoic acid with 2-aminobenzamide under acidic conditions to form the intermediate quinazolinone. This intermediate is then further reacted with appropriate reagents to introduce the hexahydroquinazoline moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be employed to modify the quinazolinone core, potentially leading to different biological activities.

    Substitution: The dichlorobenzene moiety allows for substitution reactions, where chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Research has indicated potential anticancer properties, suggesting its use in the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

  • 2,4-dichloro-6,7-dimethoxyquinazoline
  • 2-chloro-4,6,7-trimethoxyquinazoline
  • 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone

Uniqueness

What sets 2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide apart is its specific combination of a dichlorobenzene moiety with a hexahydroquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-8-5-6-9(11(17)7-8)13(21)19-15-18-12-4-2-1-3-10(12)14(22)20-15/h5-7H,1-4H2,(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOTHIHFBRNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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